N1-(3-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N’-(3-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiophene ring, and a triazolothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug development and material science.
Properties
Molecular Formula |
C19H17N5O3S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C19H17N5O3S2/c1-27-14-5-2-4-12(10-14)21-18(26)17(25)20-8-7-13-11-29-19-22-16(23-24(13)19)15-6-3-9-28-15/h2-6,9-11H,7-8H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
YSDRXQWCUJXMEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(3-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide to form triazole derivatives . These intermediates are then further reacted with secondary amines and formaldehyde to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
N’-(3-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiophene ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
N’-(3-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in studies of reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of N’-(3-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer cells, the compound may induce apoptosis by interacting with cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
N’-(3-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazine core and exhibit comparable biological activities.
Thiophene-linked 1,2,4-triazoles: These derivatives also contain thiophene and triazole rings and are known for their antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring and are used in various medicinal applications due to their broad-spectrum biological activities.
The uniqueness of N’-(3-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
